Des-Glycinyl Elobixibat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-Glycinyl Elobixibat is a derivative of Elobixibat, a compound known for its role as an inhibitor of the ileal bile acid transporter (IBAT). This transporter is responsible for the reuptake of bile acids in the ileum, which is the initial step in their enterohepatic circulation. By inhibiting this transporter, this compound increases the concentration of bile acids in the gut, thereby accelerating intestinal passage and softening stool .
Vorbereitungsmethoden
The synthesis of Des-Glycinyl Elobixibat involves several steps, starting with the preparation of the core 1,5-benzothiazepine structureThe process can be carried out under mild and safe conditions, making it suitable for industrial-scale production . The preparation of Elobixibat and its derivatives typically involves multiple consecutive steps and the use of several reagents that are carefully selected to ensure environmental and safety compliance .
Analyse Chemischer Reaktionen
Des-Glycinyl Elobixibat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Des-Glycinyl Elobixibat has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of bile acid transporters and the resulting effects on bile acid metabolism.
Biology: It is used to investigate the role of bile acids in various physiological processes, including digestion and absorption.
Industry: It is used in the development of new laxatives and other gastrointestinal treatments.
Wirkmechanismus
Des-Glycinyl Elobixibat exerts its effects by inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium bile acid transporter (ASBT). This transporter is responsible for the reuptake of bile acids in the ileum. By inhibiting this transporter, this compound increases the concentration of bile acids in the gut, which accelerates intestinal passage and softens stool . The molecular targets involved include the SLC10A2 gene, which encodes the ASBT .
Vergleich Mit ähnlichen Verbindungen
Des-Glycinyl Elobixibat can be compared with other similar compounds, such as:
Lubiprostone: This compound activates chloride channels in the gut to increase fluid secretion and improve bowel movements.
Linaclotide: This compound activates guanylate cyclase-C receptors to increase fluid secretion and accelerate intestinal transit.
Prucalopride: This compound is a selective serotonin receptor agonist that enhances colonic motility.
While all these compounds are used to treat chronic constipation, this compound is unique in its mechanism of action, specifically targeting the ileal bile acid transporter .
Eigenschaften
Molekularformel |
C34H42N2O6S2 |
---|---|
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C34H42N2O6S2/c1-4-6-18-34(19-7-5-2)23-36(26-16-12-9-13-17-26)27-20-29(43-3)28(21-30(27)44(40,41)24-34)42-22-31(37)35-32(33(38)39)25-14-10-8-11-15-25/h8-17,20-21,32H,4-7,18-19,22-24H2,1-3H3,(H,35,37)(H,38,39)/t32-/m1/s1 |
InChI-Schlüssel |
FHPGPFMCENWARO-JGCGQSQUSA-N |
Isomerische SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)O)SC)C4=CC=CC=C4)CCCC |
Kanonische SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)SC)C4=CC=CC=C4)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.